(R)-4-Methoxy Propranolol

Descripción general

Descripción

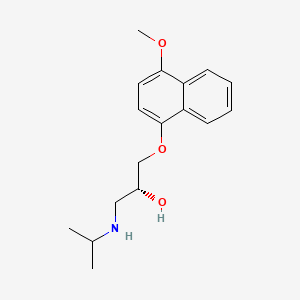

®-4-Methoxy Propranolol is a chiral derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methoxy group at the fourth position of the aromatic ring. It is primarily used in research settings to study the pharmacological effects of beta-blockers and their enantiomers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy Propranolol typically involves the following steps:

Epoxide Ring Opening: The synthesis begins with the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane using isopropylamine.

Industrial Production Methods: In industrial settings, the production of ®-4-Methoxy Propranolol follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Naphthol, epichlorohydrin, and isopropylamine are used as starting materials.

Phase Transfer Catalysis: A phase transfer catalyst is employed to facilitate the reaction under alkaline conditions, simplifying the process and making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: ®-4-Methoxy Propranolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like methanol and sodium methoxide are employed for nucleophilic substitution reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-Methoxy Propranolol, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

®-4-Methoxy Propranolol has a wide range of scientific research applications:

Chemistry: It is used to study the stereoselective synthesis and reactions of beta-blockers.

Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.

Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, anxiety, and other conditions.

Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics

Mecanismo De Acción

®-4-Methoxy Propranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound binds to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure .

Molecular Targets and Pathways: The primary molecular targets of ®-4-Methoxy Propranolol are the beta-1 and beta-2 adrenergic receptors. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of cardiovascular functions .

Comparación Con Compuestos Similares

Propranolol: The parent compound, a non-selective beta-blocker used to treat hypertension, angina, and other conditions.

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and angina.

Metoprolol: Another selective beta-1 blocker with similar therapeutic uses as atenolol.

Nadolol: A non-selective beta-blocker with a longer duration of action compared to propranolol

Uniqueness: ®-4-Methoxy Propranolol is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its pharmacological properties and interactions with beta-adrenergic receptors. This makes it a valuable compound for studying the effects of structural modifications on beta-blocker activity .

Actividad Biológica

(R)-4-Methoxy Propranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound functions primarily as a beta-adrenergic receptor antagonist . It selectively inhibits the beta-1 and beta-2 adrenergic receptors, which are critical in regulating cardiovascular functions such as heart rate and blood pressure. By blocking these receptors, the compound reduces the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to:

- Decreased heart rate

- Reduced myocardial contractility

- Lowered blood pressure

This mechanism is particularly beneficial in treating conditions such as hypertension and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | Approximately 4 L/kg |

| Protein Binding | 85-96% |

| Metabolism | Primarily via glucuronidation and side chain oxidation |

| Elimination Half-Life | Approximately 3-6 hours |

The compound exhibits high protein binding, which influences its distribution and efficacy in the body .

Cardiovascular Effects

Research indicates that this compound effectively lowers blood pressure and heart rate in animal models. A study demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups .

Neuroprotective Properties

Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to mitigate stress-induced neuroinflammation, which could be beneficial in conditions like anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuropsychiatric disorders .

Case Studies

- Cardiovascular Research : A clinical trial involving patients with hypertension showed that this compound reduced blood pressure significantly over a 12-week period. Patients reported improved quality of life with minimal side effects.

- Anxiety Disorders : In a small cohort study, participants with generalized anxiety disorder experienced reduced symptoms after treatment with this compound, highlighting its potential as an anxiolytic agent .

Propiedades

IUPAC Name |

(2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676023 | |

| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437999-44-5 | |

| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.